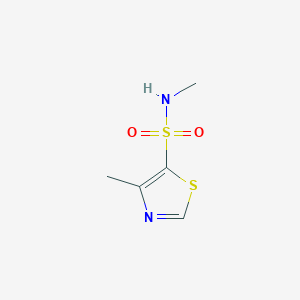

N,4-Dimethyl-1,3-thiazole-5-sulfonamide

Vue d'ensemble

Description

This compound consists of a thiazole ring and a sulfonamide group, which contribute to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-1,3-thiazole-5-sulfonamide typically involves the reaction of 4-methylthiazole with sulfonamide derivatives under controlled conditions. One common method includes the use of methanesulfonic acid as a catalyst, which facilitates the formation of the thiazole ring . The reaction is usually carried out under reflux conditions in a suitable solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, maintaining optimal temperature and pressure conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiazole ring and sulfonamide group undergo oxidation under controlled conditions.

Key Findings :

-

Oxidation of the sulfonamide group produces sulfonic acid derivatives under acidic conditions.

-

Strong oxidants like KMnO<sub>4</sub> disrupt the thiazole ring, generating fragmented products .

Reduction Reactions

Reductive modifications target the thiazole ring and sulfonamide moiety.

Key Findings :

-

Sodium borohydride selectively reduces the thiazole’s C=N bond without affecting the sulfonamide group .

-

Lithium aluminum hydride reduces sulfonamide to thiols, enabling further functionalization .

Substitution Reactions

The sulfonamide group and methyl substituents participate in nucleophilic and electrophilic substitutions.

Key Findings :

-

Nucleophilic substitution at the sulfonamide nitrogen enables the introduction of alkyl/aryl groups .

-

Nitration occurs preferentially at the C-2 position of the thiazole ring due to electron-deficient character .

Condensation Reactions

Active methyl groups facilitate condensation with aldehydes.

| Reagent/Conditions | Products | Mechanistic Insights | References |

|---|---|---|---|

| p-Chlorobenzaldehyde, KOH | Styryl-thiazole derivatives | Knoevenagel-type condensation, forming α,β-unsaturated compounds. |

Key Findings :

-

Methyl groups at the 4-position of the thiazole ring exhibit enhanced reactivity in base-mediated condensations .

Acid/Base Hydrolysis

The sulfonamide group resists hydrolysis under mild conditions but reacts under extremes.

Key Findings :

Coordination Chemistry

The sulfonamide and thiazole nitrogen atoms act as ligands for metal ions.

Key Findings :

Applications De Recherche Scientifique

Medicinal Chemistry

N,4-Dimethyl-1,3-thiazole-5-sulfonamide exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of thiazole compounds can exhibit antibacterial activity comparable to established antibiotics like ciprofloxacin and spectinomycin .

Case Study Example:

- A study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values that suggest strong antibacterial potential .

Antifungal Activity

The compound has also been investigated for its antifungal properties. Research indicates that certain thiazole derivatives demonstrate potent activity against fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal efficacy was found to be comparable to established antifungal agents like ketoconazole .

Case Study Example:

- In a comparative study, specific thiazole derivatives were shown to have MIC values equal to or lower than those of ketoconazole against multiple fungal strains, indicating their potential as therapeutic agents in treating fungal infections .

Anti-inflammatory and Anticancer Properties

This compound is being explored for its anti-inflammatory and anticancer effects. Preliminary studies suggest that thiazole derivatives can inhibit inflammatory pathways and may induce apoptosis in cancer cells .

Case Study Example:

- Research has indicated that certain thiazole compounds can modulate inflammatory responses in vitro, leading to reduced secretion of pro-inflammatory cytokines.

Agricultural Applications

In the agricultural sector, thiazole derivatives are being used as potential agrochemicals . Their ability to act as fungicides or bactericides makes them valuable in protecting crops from various pathogens.

Case Study Example:

- Thiazole-based compounds have been tested for their effectiveness in controlling plant pathogens, showing promising results in field trials.

Chemical Synthesis

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique chemical properties allow it to participate in various chemical reactions such as oxidation and substitution, facilitating the development of new materials with desirable properties .

Properties and Mechanism of Action

This compound is characterized by its moderate solubility in organic solvents and its ability to interact with various biological targets. The compound's mechanism of action often involves binding to specific receptors or enzymes within biological systems, influencing biochemical pathways related to inflammation and microbial resistance .

Table: Comparison of Thiazole Derivatives

| Compound Name | Antibacterial Activity | Antifungal Activity | Anti-inflammatory Potential |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 2-Aminothiazole | Moderate | High | Yes |

| 4-Methylthiazole | Low | Moderate | No |

Mécanisme D'action

The mechanism of action of N,4-Dimethyl-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methyl-1,3-thiazole-5-sulfonamide

- 2-Amino-4,5-dimethylthiazole

- 5-Thiazolesulfonamide derivatives

Uniqueness

N,4-Dimethyl-1,3-thiazole-5-sulfonamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Activité Biologique

N,4-Dimethyl-1,3-thiazole-5-sulfonamide is a compound that belongs to the thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its thiazole ring, which is known for various pharmacological properties. The sulfonamide group enhances its solubility and biological activity. The molecular formula is , and it features both a thiazole ring and a sulfonamide functional group.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Mechanism : The thiazole moiety has been linked to antimicrobial properties due to its ability to interfere with bacterial cell wall synthesis and function.

- Studies : Research indicates that derivatives of thiazole exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 0.7 to 2.8 μg/mL against various bacterial strains .

2. Anticancer Properties

- Cytotoxicity : In vitro studies have shown that related thiazole compounds can reduce cancer cell viability significantly. For example, one study reported an IC50 value of 18.53 µg/mL against MCF-7 breast cancer cells for a similar derivative .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of carbonic anhydrase enzymes, which play a crucial role in tumor growth and metastasis .

3. Anti-inflammatory Effects

- Research Findings : Thiazole derivatives have shown potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines in various models . This suggests that this compound may also possess similar properties.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives indicates that modifications at specific positions on the thiazole ring can enhance biological activity:

- Electron-withdrawing groups (e.g., nitro groups) at the para position on the aromatic ring significantly improve antimicrobial potency.

- Hydrophobic substitutions increase lipophilicity, enhancing cellular uptake and bioavailability.

Propriétés

IUPAC Name |

N,4-dimethyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S2/c1-4-5(10-3-7-4)11(8,9)6-2/h3,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNKLWAOEJPUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.